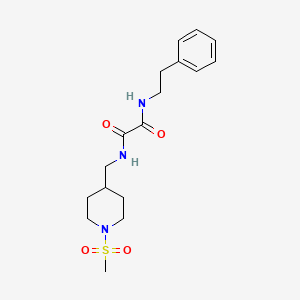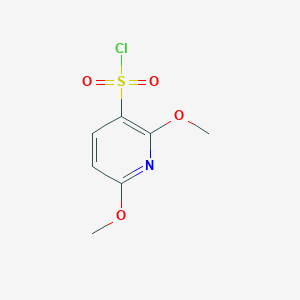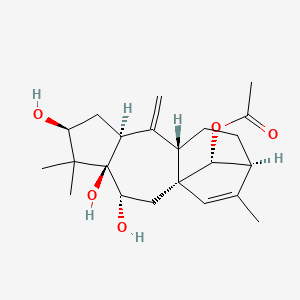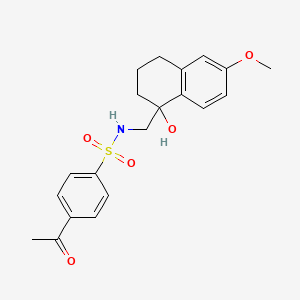
(2S)-3,5-Dimethylhexan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3,5-Dimethylhexan-2-amine: is an organic compound with the molecular formula C8H19N It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3,5-Dimethylhexan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the appropriate starting materials, such as 3,5-dimethylhexan-2-one.
Reductive Amination: The key step involves the reductive amination of 3,5-dimethylhexan-2-one with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The resulting amine is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions:
Oxidation: (2S)-3,5-Dimethylhexan-2-amine can undergo oxidation reactions to form corresponding oxides or imines.
Reduction: It can be reduced further to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
科学研究应用
Chemistry:
Catalysis: (2S)-3,5-Dimethylhexan-2-amine is used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral compounds.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: It is studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Biochemical Pathways: Research explores its role in various biochemical pathways and its interaction with biological macromolecules.
Medicine:
Pharmaceuticals: The compound is investigated for its potential therapeutic effects, including its use in the development of new medications.
Industry:
Chemical Manufacturing: It is used in the production of fine chemicals and specialty chemicals.
Material Science: Research includes its application in the development of new materials with specific properties.
作用机制
The mechanism of action of (2S)-3,5-Dimethylhexan-2-amine involves its interaction with molecular targets such as enzymes or receptors. It may act as an inhibitor or activator, depending on the specific pathway. The compound’s chiral nature allows it to fit into specific binding sites, influencing the activity of the target molecule. Detailed studies are conducted to elucidate the exact pathways and molecular interactions involved.
相似化合物的比较
- (2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid
- (2S,3S,5S)-2-(2,6-dimethyl-phenoxyacetyl)amino-3-hydroxy-5-(2S-(1-tetrahydro-pyrimid-2-onyl)-3-methylbutanoyl)amino-1,6-diphenylhexane
Uniqueness:
- Chirality: The specific (2S) configuration of 3,5-Dimethylhexan-2-amine gives it unique properties compared to its isomers.
- Reactivity: Its reactivity in various chemical reactions, such as oxidation and substitution, makes it distinct from other similar compounds.
- Applications: Its use in asymmetric catalysis and potential therapeutic applications highlight its uniqueness in scientific research and industry.
属性
IUPAC Name |
(2S)-3,5-dimethylhexan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-6(2)5-7(3)8(4)9/h6-8H,5,9H2,1-4H3/t7?,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBFEUQYTNPFOY-MQWKRIRWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)CC(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2960464.png)


![3-[(4-methoxyphenyl)methyl]-8-methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2960467.png)

![2-[(4-chlorobenzyl)oxy]-4-(4-toluidinomethylene)-1,3(2H,4H)-isoquinolinedione](/img/structure/B2960470.png)
![Spiro[2.5]octane-4,6-dione](/img/structure/B2960472.png)




![2-(2-fluorophenoxy)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]acetamide](/img/structure/B2960479.png)
![ethyl 4-{2-[(5-{[1,1'-biphenyl]-4-amido}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate](/img/structure/B2960483.png)
![4-Nitrophenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2960484.png)
